molecular formula C11H14OSe B14541862 3-Methyl-1-(phenylselanyl)butan-2-one CAS No. 62242-08-4

3-Methyl-1-(phenylselanyl)butan-2-one

Cat. No.: B14541862
CAS No.: 62242-08-4
M. Wt: 241.20 g/mol
InChI Key: AHJDJXCJKUOJRV-UHFFFAOYSA-N
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Description

3-Methyl-1-(phenylselanyl)butan-2-one is an organic compound with the molecular formula C11H14OSe It is a derivative of butanone, where a phenylselanyl group is attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(phenylselanyl)butan-2-one typically involves the reaction of 3-methyl-2-butanone with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate selenide, which is then oxidized to the desired ketone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(phenylselanyl)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Selenoxides or selenones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-1-(phenylselanyl)butan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antioxidant and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(phenylselanyl)butan-2-one involves its interaction with various molecular targets. The phenylselanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and proteins, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-(phenylthio)butan-2-one: Similar structure but with a phenylthio group instead of a phenylselanyl group.

    3-Methyl-1-phenyl-2-butanone: Lacks the phenylselanyl group, making it less reactive in certain redox reactions.

Uniqueness

3-Methyl-1-(phenylselanyl)butan-2-one is unique due to the presence of the phenylselanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

62242-08-4

Molecular Formula

C11H14OSe

Molecular Weight

241.20 g/mol

IUPAC Name

3-methyl-1-phenylselanylbutan-2-one

InChI

InChI=1S/C11H14OSe/c1-9(2)11(12)8-13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3

InChI Key

AHJDJXCJKUOJRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C[Se]C1=CC=CC=C1

Origin of Product

United States

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